8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
6-(4-chlorophenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-9-8-21-12-13(19(2)16(24)20(3)14(12)23)18-15(21)22(9)11-6-4-10(17)5-7-11/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHASMAJVOUCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=C(C=C4)Cl)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-chlorobenzylamine with 1,3,7-trimethylxanthine in the presence of a suitable catalyst can lead to the formation of the desired imidazopyridine structure. The reaction conditions often include refluxing in a solvent such as ethanol or acetonitrile, with the addition of a base like potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen or other groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound primarily targets enzymes involved in the folate metabolic pathway. Its mechanism of action includes the inhibition of these enzymes, which is crucial for DNA nucleotide synthesis. The lipophilic nature of the compound facilitates its cellular uptake through passive diffusion, allowing it to induce S-phase arrest and apoptosis in certain cancer cell lines .
Pharmacological Applications
1. Anticancer Activity
Research indicates that 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione exhibits promising anticancer properties. It has been shown to selectively induce apoptosis in various cancer cell lines by interfering with the folate pathway .
2. Antidepressant Properties
Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects. The structural similarities with other known antidepressants indicate potential efficacy in mood disorder treatments .
3. Enzyme Inhibition
The compound has been identified as an inhibitor of phospholipase A2 enzymes, which play a role in inflammatory processes. This inhibition could lead to anti-inflammatory effects, making it a candidate for further research in treating inflammatory diseases .
Synthesis and Structural Variants
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of 4-chlorobenzylamine with 1,3,7-trimethylxanthine under reflux conditions in solvents such as ethanol or acetonitrile .
Comparative Analysis of Structural Variants
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 8-(3-((4-chlorophenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Similar imidazo[2,1-f]purine core with different substituents | Variation in substituents affects biological activity |
| 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione | Contains a methoxy group along with chlorination | Potentially altered pharmacokinetics due to methoxy substitution |
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
- Anticancer Studies : In vitro tests against human colon carcinoma cells showed selective toxicity towards cancer cells while sparing normal cells. This selectivity highlights its potential for targeted cancer therapies .
- Inflammation Research : Inhibition assays demonstrated that the compound effectively reduces phospholipase A2 activity in cellular models. This finding suggests a mechanism for its anti-inflammatory properties and warrants further investigation into its therapeutic applications for inflammatory diseases .
Mechanism of Action
The mechanism of action of 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Modifications
The table below highlights structural differences and similarities with key analogs:
Pharmacological and Functional Differences
- Receptor Selectivity: Piperazinylalkyl derivatives (e.g., 3i, AZ-853, AZ-861) exhibit strong 5-HT1A/5-HT7 receptor affinity due to their flexible alkyl chains and fluorinated aryl groups, which enhance interactions with receptor subpockets . The target compound’s rigid 4-chlorophenyl group may reduce 5-HT7 affinity but retain 5-HT1A binding. Molecular docking studies suggest fluorinated derivatives form hydrogen bonds with Ser159 (5-HT1A) and hydrophobic interactions with Phe362 .
Enzyme Inhibition :
Pharmacokinetics :
- The methyl groups at positions 1, 3, and 7 in the target compound likely enhance metabolic stability compared to analogs with labile ethoxyethyl or piperazinyl groups . However, its higher lipophilicity (logP ~3–4 estimated) may reduce aqueous solubility.
Biological Activity
8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound notable for its complex structure and potential therapeutic applications. This compound belongs to the class of purine derivatives and is characterized by a unique imidazo[2,1-f]purine core. Its biological activity has garnered attention in pharmacological research, particularly concerning its interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 334.78 g/mol. The structure features a trimethyl substitution pattern and a chlorophenyl group that significantly influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₇ClN₄O₂ |
| Molecular Weight | 334.78 g/mol |
| CAS Number | 893367-12-9 |
The biological activity of this compound is primarily attributed to its ability to interact with enzymes involved in critical pathways such as the folate pathway and phosphodiesterase (PDE) inhibition. PDEs are key regulators of cyclic nucleotide signaling pathways that modulate various physiological processes including inflammation and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several pharmacological activities:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and disruption of microtubule dynamics.
Case Studies
-
Inhibition of Pro-inflammatory Cytokines :
A study demonstrated that the compound effectively inhibited the production of TNF-α in activated macrophages, suggesting its potential application in treating inflammatory diseases. -
Antiproliferative Activity :
In vitro assays revealed that the compound exhibited significant antiproliferative effects against various cancer cell lines including breast cancer (MCF-7) with an IC50 value of approximately 52 nM. This effect was associated with G2/M phase cell cycle arrest and induction of apoptosis.
Research Findings
Recent studies have explored the synthesis and characterization of this compound along with its biological evaluation:
- Synthesis : The synthesis typically involves multi-step reactions using reagents such as dimethylformamide (DMF) and strong bases under controlled conditions to ensure high yield and purity.
- Pharmacological Evaluation : Various assays have been conducted to evaluate its efficacy as a PDE inhibitor and its effects on inflammatory pathways. The results indicate a promising pharmacological profile suitable for further development.
Q & A
Q. How can researchers validate the synthesis of 8-(4-chlorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione?
- Methodological Answer: Synthesis validation requires a combination of spectroscopic and analytical techniques. For example:
- 1H/13C NMR : Assign peaks to confirm hydrogen and carbon environments in the imidazo-purine core and substituents.
- Elemental Analysis (EA) : Compare calculated vs. observed percentages of C, H, N, and Cl to verify purity (e.g., deviations <0.3% as in ).
- IR Spectroscopy : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for dione moieties) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., ±1 ppm error threshold) .
Q. What are the standard methods for determining solubility and stability of this compound under physiological conditions?
- Methodological Answer:
- Solubility : Use dynamic light scattering (DLS) or HPLC to quantify solubility in buffers (e.g., PBS at pH 7.4) with controlled temperature (25–37°C).
- Stability : Perform accelerated degradation studies under varying pH (1–9), UV exposure, and oxidative conditions (H₂O₂). Monitor degradation via LC-MS .
Q. How can purity be assessed for this compound after synthesis?
- Methodological Answer:
- HPLC/GC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and compare retention times against standards.
- Thermogravimetric Analysis (TGA) : Detect impurities via mass loss at specific temperatures.
- Melting Point Analysis : Compare observed vs. literature values (e.g., deviations <2°C indicate high purity) .
Q. What structural analogs of this compound have been studied, and how do their properties differ?
- Methodological Answer:
- Database Mining : Use PubChem or SciFinder to identify analogs (e.g., 8-chloroimidazo-purine derivatives). Compare substituent effects on solubility and bioactivity.
- SAR Studies : Modify substituents (e.g., replacing 4-chlorophenyl with fluorophenyl) and evaluate changes in logP, binding affinity, or metabolic stability .
Q. How can researchers design initial biological activity assays for this compound?
- Methodological Answer:
- In Vitro Screening : Test against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cytotoxicity : Use MTT assays on cell lines (e.g., HEK293, HepG2) with IC50 calculations.
- Dose-Response Curves : Apply 4-parameter logistic models to quantify efficacy .
Advanced Research Questions
Q. What experimental strategies can resolve contradictory data in solubility or bioactivity studies?
- Methodological Answer:
- Controlled Replication : Repeat experiments under identical conditions (e.g., solvent batches, humidity).
- Multivariate Analysis : Use ANOVA or Design of Experiments (DoE) to identify confounding variables (e.g., temperature, pH) .
- Cross-Lab Validation : Collaborate with independent labs to verify reproducibility .
Q. How can the environmental fate of this compound be studied to assess ecological risks?
- Methodological Answer:
- Biodegradation Assays : Use OECD 301 protocols to measure mineralization rates in soil/water systems.
- Bioaccumulation : Quantify logKow (octanol-water partition coefficient) via shake-flask methods.
- Toxicity Testing : Evaluate effects on Daphnia magna (EC50) and algal growth inhibition .
Q. What advanced synthetic routes (e.g., catalytic or enantioselective) could improve yield or selectivity?
- Methodological Answer:
- Transition Metal Catalysis : Explore Pd-catalyzed cross-coupling for aryl-chlorophenyl bond formation.
- Mannich Reactions : Optimize conditions (e.g., solvent, base) for regioselective functionalization (see ).
- Flow Chemistry : Enhance reaction control and scalability for multi-step syntheses .
Q. How can researchers detect and quantify this compound in complex biological matrices?
- Methodological Answer:
- LC-MS/MS : Use MRM (multiple reaction monitoring) modes with deuterated internal standards.
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma/tissue homogenates.
- Validation : Follow FDA guidelines for accuracy (±15%), precision (RSD <20%), and LLOQ (lower limit of quantification) .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
- Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., adenosine receptors).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Models : Train algorithms on datasets of imidazo-purine analogs to predict ADMET properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
